molecular formula C11H8ClNO2 B13590203 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile

1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile

Cat. No.: B13590203
M. Wt: 221.64 g/mol
InChI Key: LCNCFXQGBXRPNO-UHFFFAOYSA-N
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Description

1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile is a chemical compound with a unique structure that includes a cyclopropane ring and a chloro-substituted dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-1,3-dioxaindan-5-yl derivatives with cyclopropane-1-carbonitrile in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted position, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    (6-Chloro-1,3-dioxaindan-5-yl)methanol: Shares a similar dioxane moiety but differs in the functional groups attached.

    1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid: Contains a similar cyclopropane ring but with different substituents.

Uniqueness: 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile is unique due to its specific combination of a chloro-substituted dioxane ring and a cyclopropane carbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-(7-chloro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H8ClNO2/c12-8-3-7(11(5-13)1-2-11)4-9-10(8)15-6-14-9/h3-4H,1-2,6H2

InChI Key

LCNCFXQGBXRPNO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC3=C(C(=C2)Cl)OCO3

Origin of Product

United States

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